1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorobenzyl group, two methyl groups, an oxo group, and a nitrile group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:
1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine: This compound also contains a fluorobenzyl group but differs in its overall structure and biological activity.
5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: Another fluorobenzyl-containing compound with distinct chemical properties and applications.
The uniqueness of 1-(2-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H13FN2O |
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Molecular Weight |
256.27 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13FN2O/c1-10-7-11(2)18(15(19)13(10)8-17)9-12-5-3-4-6-14(12)16/h3-7H,9H2,1-2H3 |
InChI Key |
GTKHIGFXTYSOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2F)C#N)C |
Origin of Product |
United States |
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